(Sa,S)-DTB-Ph-SIPHOX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand that has gained significant attention in recent years due to its potential applications in the field of asymmetric catalysis. The ligand is known for its ability to catalyze a variety of reactions, including hydrogenation, allylation, and cross-coupling, with high enantioselectivity. In
Mecanismo De Acción
The mechanism of action of ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX involves the coordination of the ligand to a metal center, followed by the activation of a substrate. The ligand's chiral nature allows for the selective activation of one enantiomer of the substrate, leading to the formation of a chiral product. The ligand's high selectivity is attributed to its ability to form a stable chelate with the metal center, which restricts the approach of the substrate to the metal center.
Biochemical and Physiological Effects:
((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has not been extensively studied for its biochemical and physiological effects. However, the ligand's use in asymmetric catalysis suggests that it is relatively non-toxic and non-reactive towards biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX in lab experiments include its high enantioselectivity, broad substrate scope, and ease of synthesis. Additionally, the ligand is relatively stable and can be stored for extended periods without degradation. However, the ligand's limitations include its high cost and the need for specialized equipment to perform asymmetric catalysis.
Direcciones Futuras
For (((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX include the development of new applications in asymmetric catalysis. Additionally, the ligand's potential use in the synthesis of pharmaceutical intermediates suggests that further research is needed to explore its potential in drug discovery. The ligand's unique chiral properties also suggest that it may find applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX involves the reaction of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with dibromomethane in the presence of sodium hydride. The resulting product is then treated with lithium aluminum hydride to yield the desired ligand. The synthesis method is relatively straightforward and can be performed on a large scale.
Aplicaciones Científicas De Investigación
((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has found extensive applications in asymmetric catalysis. The ligand has been used in numerous reactions, including hydrogenation, allylation, and cross-coupling, with high enantioselectivity. The ligand has been shown to be effective in the synthesis of various natural products, including alkaloids and terpenes. Additionally, ((Sa,S)-DTB-Ph-SIPHOX)-DTB-Ph-SIPHOX has been used in the synthesis of pharmaceutical intermediates, such as chiral amino alcohols and beta-amino acids.
Propiedades
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAICRIWADNJH-JWRVDXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Sa,S)-DTB-Ph-SIPHOX |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.